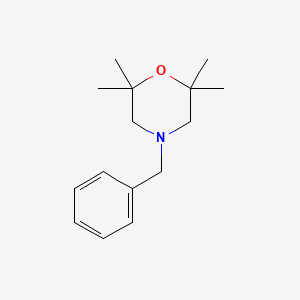

4-Benzyl-2,2,6,6-tetramethylmorpholine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-benzyl-2,2,6,6-tetramethylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-14(2)11-16(12-15(3,4)17-14)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWSXJXYWUCXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)(C)C)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyl 2,2,6,6 Tetramethylmorpholine and Analogous Structures

General Approaches for Morpholine (B109124) Ring Construction

The construction of the morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, can be achieved through various synthetic strategies. These methods generally involve the formation of carbon-nitrogen and carbon-oxygen bonds in a manner that leads to the desired cyclic structure.

Cyclization Reactions for Six-Membered Heterocycles

Cyclization reactions are a cornerstone for the synthesis of heterocyclic compounds. For morpholines, these reactions typically involve the intramolecular cyclization of a linear precursor that already contains the necessary nitrogen and oxygen atoms.

One common approach is the cyclization of N-substituted diethanolamine (B148213) derivatives. Diethanolamine itself is commercially produced by the reaction of ethylene (B1197577) oxide with aqueous ammonia. wikipedia.orggoogle.com The reaction of diethanolamine with a suitable reagent can introduce a substituent on the nitrogen atom, followed by cyclization to form the morpholine ring. For instance, the reaction of 1,2-amino alcohols with ethylene sulfate (B86663) provides a redox-neutral pathway to morpholines. chemrxiv.orgnih.gov

Transition metal-catalyzed reactions have also emerged as powerful tools for the synthesis of six-membered heterocycles. For example, palladium-catalyzed carboamination reactions between substituted ethanolamine (B43304) derivatives and aryl or alkenyl bromides can generate substituted morpholines. nih.gov Additionally, cycloisomerization of 1,n-enynes and diynes tethered to nitrogen and oxygen atoms, catalyzed by transition metals, offers another route to these heterocyclic systems. rsc.org The cyclization of nitrogen-centered radicals also represents a significant strategy for forming a variety of nitrogen-containing heterocycles. organicreactions.org

Multi-Component Reactions in Morpholine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules, including morpholines.

Several MCRs have been developed for the synthesis of substituted morpholines. One such example is a four-component reaction involving an epoxide, an olefin, a nosyl amide, and N-bromosuccinimide to produce 2,2,6-trisubstituted morpholines. acs.orgresearchgate.net Another approach utilizes an Ugi multicomponent reaction to generate substituted morpholines and piperazines. thieme-connect.com A copper-catalyzed domino reaction between terminal alkynes, isocyanates, and oxiranes also provides an atom-economic route to morpholine derivatives. thieme-connect.com These MCRs allow for the rapid assembly of the morpholine core with a high degree of structural diversity.

Specific Synthetic Routes to 4-Benzyl-2,2,6,6-tetramethylmorpholine

The synthesis of the specifically substituted this compound can be envisioned as a two-part process: the construction of the 2,2,6,6-tetramethylmorpholine (B2722590) core and the subsequent introduction of the benzyl (B1604629) group onto the nitrogen atom.

Introduction of the Benzyl Substituent (N-alkylation strategies)

The introduction of a benzyl group onto a secondary amine, such as the 2,2,6,6-tetramethylmorpholine precursor, is typically achieved through N-alkylation. A variety of methods are available for this transformation.

A common and straightforward method is the reaction of the secondary amine with a benzyl halide, such as benzyl bromide, in the presence of a base. google.com The base is necessary to neutralize the hydrohalic acid formed during the reaction. The choice of base and solvent can be crucial for optimizing the yield and minimizing side reactions.

Alternatively, the "borrowing hydrogen" methodology offers a more environmentally benign approach. organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.gov In this strategy, a catalyst, often based on a transition metal like nickel, facilitates the dehydrogenation of a benzyl alcohol to the corresponding aldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-benzylated amine. This method avoids the use of stoichiometric amounts of alkylating agents and produces water as the only byproduct.

Below is a table summarizing common N-alkylation strategies.

| Alkylating Agent | Catalyst/Base | General Applicability | Key Features |

| Benzyl Halide | Base (e.g., K₂CO₃, Et₃N) | Broad | Simple, well-established |

| Benzyl Alcohol | Transition Metal Catalyst | Good | Atom-economical, "green" |

Incorporation of 2,2,6,6-Tetramethyl Moieties

The synthesis of the sterically hindered 2,2,6,6-tetramethylmorpholine core is a more challenging aspect. While direct literature on this specific synthesis is scarce, analogies can be drawn from the well-established synthesis of 2,2,6,6-tetramethylpiperidine (B32323).

The synthesis of 2,2,6,6-tetramethylpiperidine often starts from acetone (B3395972) and ammonia. It is conceivable that a similar approach, possibly involving a di-tertiary alcohol precursor derived from acetone, could be adapted for the synthesis of the tetramethyl-substituted morpholine ring. For instance, the synthesis of 2,2,6,6-tetramethylpiperidine can be achieved through the dehydration of 1,2,3,6-tetrahydro-2,2,6,6-tetraalkylpyridines. chemicalbook.com This suggests that a precursor containing the gem-dimethyl groups could be cyclized to form the desired heterocycle.

Precursor Chemistry for this compound Synthesis

The key precursors for the synthesis of this compound are a source for the 2,2,6,6-tetramethylmorpholine core and a benzylating agent.

As discussed, diethanolamine is a fundamental precursor for the morpholine ring. basf.combdmaee.net However, to achieve the tetramethyl substitution, a modified precursor is necessary. A plausible precursor would be a di-tertiary alcohol amine, which could be synthesized from acetone or other ketone starting materials.

For the introduction of the benzyl group, benzyl bromide is a common and effective reagent for N-alkylation. google.com Alternatively, benzyl alcohol can be used in "borrowing hydrogen" methodologies, offering a greener synthetic route. organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.gov

The table below outlines the key precursors and their roles in the synthesis.

| Precursor | Role in Synthesis |

| Di-tertiary alcohol amine | Forms the 2,2,6,6-tetramethylmorpholine core |

| Benzyl bromide | Benzylating agent in traditional N-alkylation |

| Benzyl alcohol | Benzylating agent in "borrowing hydrogen" catalysis |

Utilizing Readily Available Building Blocks

The construction of the this compound molecule is most efficiently approached by derivatizing the pre-formed 2,2,6,6-tetramethylmorpholine heterocycle, which is a known chemical entity nih.govchemscene.comclearsynth.com. This method leverages two readily available building blocks: the tetramethylmorpholine core and a suitable benzylating agent.

The primary reaction is the N-alkylation of the secondary amine of the 2,2,6,6-tetramethylmorpholine ring. Due to the steric hindrance from the four methyl groups adjacent to the nitrogen atom, this transformation can be challenging and may require specific conditions. A general and high-yielding method for the N-alkylation of sterically hindered secondary amines involves the use of alkyl tosylates in the presence of a non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine in a suitable solvent such as toluene (B28343) thieme-connect.com.

Alternatively, the "borrowing hydrogen" methodology represents a more atom-economical approach, where benzyl alcohol serves as the benzylating agent in the presence of a transition metal catalyst. This process avoids the use of pre-activated benzyl halides or tosylates, with water being the only byproduct organic-chemistry.org.

Stereoselective Intermediate Preparation

While this compound itself is an achiral molecule, the synthesis of structurally analogous C-substituted morpholines often requires precise stereochemical control. Advanced synthetic strategies have been developed to prepare such chiral intermediates, which are valuable in medicinal chemistry ru.nl.

One powerful strategy is the intramolecular reductive etherification of keto alcohols, which provides a general route to C-substituted morpholine derivatives with high diastereoselectivity. acs.orgnih.gov This method has been successfully applied to the synthesis of cis-2,6-disubstituted morpholines in excellent yields acs.org.

Another prominent method involves palladium-catalyzed reactions. For instance, a palladium-catalyzed hydroamination reaction is the key step in a stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines rsc.org. Furthermore, enantioselective Pd-catalyzed carboamination reactions between aryl or alkenyl halides and alkenes bearing a pendant amine group can generate enantiomerically enriched pyrrolidines and could be adapted for morpholine synthesis nih.govnih.gov. These methods provide access to a broad array of enantiopure morpholine derivatives that are difficult to generate using other techniques.

Optimization of Reaction Conditions and Yields in Synthetic Protocols

The efficiency of synthesizing N-derivatized morpholines, such as the N-benzylation step to form the target compound, is highly dependent on the optimization of reaction parameters, particularly the catalytic system, solvent, and temperature.

Catalytic Systems in Morpholine Derivatization

The N-alkylation of amines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" reaction, is a sustainable method for forming C-N bonds. This transformation is reliant on efficient catalytic systems, with complexes of both precious and earth-abundant metals being extensively studied.

Ruthenium and Iridium complexes, particularly those bearing N-heterocyclic carbene (NHC) ligands, are highly effective for the N-alkylation of amines with alcohols, including the reaction of morpholine with benzyl alcohol. acs.orgnih.gov These catalysts have demonstrated efficacy for a wide variety of substrates bearing both electron-donating and electron-withdrawing substituents nih.gov. Commercially available ruthenium complexes have also been shown to catalyze the N-alkylation of aromatic amines under mild conditions nih.gov.

In addition to precious metals, catalysts based on more abundant metals like nickel, cobalt, and iron have been developed. A commercially available nickel-phosphine complex serves as an efficient catalyst for the mono-N-alkylation of aromatic amines with alcohols organic-chemistry.org. Heterogeneous catalysts, such as a CuO–NiO/γ–Al2O3 system, have also been investigated for the gas-solid phase N-alkylation of morpholine with various alcohols, demonstrating high conversion and selectivity researchgate.net.

| Catalyst System | Amine Substrate | Alcohol Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Nitrile-Substituted NHC–Ir(III) | Aniline Derivatives | Benzyl Alcohol | 120 °C, 24 h, KOtBu base | High (e.g., 86% for N-benzyl-4-methoxyaniline) | acs.orgnih.gov |

| NiCuFeOx | Morpholine | Benzyl Alcohols | Not specified | Good to Excellent | researchgate.net |

| CuO–NiO/γ–Al2O3 | Morpholine | Methanol (B129727) | 220 °C, 0.9 MPa, Gas-phase | 95.3% conversion, 93.8% selectivity | researchgate.net |

| cis-RuCl2(AMPY)(DPPF) | Anisidine | 1-Octanol | 25-70 °C, Toluene, KOtBu base | Complete conversion | nih.gov |

| [(PPh3)2NiCl2] | (Hetero)aromatic amines | Various Alcohols | Not specified | Excellent | organic-chemistry.org |

Solvent and Temperature Effects on Reaction Efficiency

The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate, conversion, and selectivity of N-alkylation reactions.

Temperature: Reaction temperature directly impacts catalytic activity. In the gas-phase N-alkylation of morpholine over a CuO–NiO/γ–Al2O3 catalyst, the conversion of morpholine increased as the temperature was raised from 160 °C to 220 °C. However, temperatures beyond 220 °C led to a decrease in the selectivity for the desired N-alkylmorpholine, likely due to side reactions such as ring-opening researchgate.net. For many homogeneous catalytic systems using ruthenium or iridium, temperatures are often elevated, typically in the range of 100-140 °C, to ensure efficient catalysis acs.orgnih.gov. However, recent advances have identified highly active catalysts that can perform these transformations at much milder temperatures, even as low as 25 °C nih.gov.

Solvent: The solvent can affect catalyst solubility, substrate concentration, and the reaction pathway. While toluene is a commonly used solvent for many N-alkylation reactions nih.gov, other options have been explored to optimize outcomes. In a nickel-catalyzed amination of diols, switching the solvent from toluene to n-octane resulted in a significant increase in product yield, from 33% to 60% acs.org. This improvement may be attributed to the higher boiling point of n-octane, allowing the reaction to be conducted at a higher temperature. In some cases, reactions can be run under solventless conditions, which proved to be the most effective strategy in the aforementioned nickel-catalyzed system, affording an 82% yield acs.org. Furthermore, using the alcohol reactant itself as the solvent is a common and sustainable strategy, particularly in reactions like N-methylation with methanol organic-chemistry.org. The use of acetonitrile (B52724) as a solvent has been shown to be effective for liquid-phase N-alkylation of amines with alkyl halides at room temperature researchgate.net.

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete and unambiguous assignment of the molecular skeleton can be achieved.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-Benzyl-2,2,6,6-tetramethylmorpholine, the spectrum is expected to show distinct signals corresponding to the benzyl (B1604629), morpholine (B109124), and tetramethyl moieties.

The aromatic protons of the benzyl group typically appear in the downfield region of the spectrum (δ 7.2-7.4 ppm). ugm.ac.idrsc.org The five protons would likely present as a multiplet due to complex spin-spin coupling. The two benzylic protons (Ar-CH₂-N) are expected to produce a singlet at approximately δ 3.5 ppm, shifted downfield by the adjacent nitrogen atom.

The morpholine ring contains two methylene (B1212753) groups (CH₂). The protons of the methylene group adjacent to the oxygen atom (C5-H) would appear around δ 3.7 ppm, while the protons of the methylene group adjacent to the nitrogen (C3-H) would be found further upfield, around δ 2.5 ppm. The four methyl groups attached to positions 2 and 6 are chemically non-equivalent and are expected to produce two distinct singlets, each integrating to six protons. Based on similar tetramethyl-substituted heterocyclic systems, these singlets would likely appear in the upfield region, around δ 1.1-1.3 ppm. rsc.org

Table 1: Hypothetical ¹H NMR Data for this compound This table is an illustrative representation based on typical chemical shifts for the constituent functional groups, as specific experimental data was not found in the searched sources.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 5H | Aromatic protons (C₆H₅) |

| 3.52 | s | 2H | Benzylic protons (Ar-CH₂) |

| 3.71 | t | 2H | Morpholine protons (-O-CH₂-) |

| 2.48 | t | 2H | Morpholine protons (-N-CH₂-) |

| 1.25 | s | 6H | 2 x -CH₃ |

| 1.18 | s | 6H | 2 x -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.

The benzyl group would show four signals in the aromatic region (δ 127-138 ppm): one for the quaternary carbon to which the methylene group is attached, and three for the five CH carbons of the phenyl ring. ugm.ac.idrsc.org The benzylic carbon (Ar-CH₂) signal is expected around δ 60-65 ppm.

Within the morpholine ring, the carbon adjacent to the oxygen (C5) would appear around δ 67 ppm, while the carbon adjacent to the nitrogen (C3) would be found around δ 50 ppm. The two quaternary carbons (C2 and C6) bearing the methyl groups are expected to have a chemical shift in the range of δ 55-60 ppm. The four methyl group carbons would give rise to one or two signals in the highly shielded region of the spectrum, typically around δ 20-30 ppm. rsc.org

Table 2: Hypothetical ¹³C NMR Data for this compound This table is an illustrative representation based on typical chemical shifts for the constituent functional groups, as specific experimental data was not found in the searched sources.

| Chemical Shift (δ ppm) | Assignment |

| 138.5 | Quaternary Aromatic C |

| 129.2 | Aromatic CH |

| 128.4 | Aromatic CH |

| 127.1 | Aromatic CH |

| 67.5 | -O-CH₂- |

| 63.0 | Benzylic CH₂ |

| 58.0 | Quaternary C (C2/C6) |

| 50.5 | -N-CH₂- |

| 28.5 | -CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings (typically over two to three bonds). It would be used to confirm the coupling between adjacent protons within the phenyl ring and to verify the connectivity between the C3-H and C5-H protons of the morpholine ring through their mutual four-bond coupling, if observable. youtube.comresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. youtube.comyoutube.com For instance, it would connect the proton signal at δ 3.52 ppm to the benzylic carbon signal at δ 63.0 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. raco.cat For this compound (C₁₅H₂₃NO), the exact mass can be calculated, and the molecular ion peak (M⁺) would be observed in the mass spectrum.

A primary and highly characteristic fragmentation pathway for N-benzyl amines involves the cleavage of the C-N bond, leading to the formation of a stable benzyl cation or, more commonly, a tropylium (B1234903) ion at m/z 91, which is often the base peak in the spectrum. libretexts.org Another expected fragmentation is alpha-cleavage, where the bond adjacent to the nitrogen atom within the ring breaks. This could lead to the loss of a methyl radical (CH₃•) or other ring fragments.

Table 3: Hypothetical Mass Spectrometry Fragmentation Data This table is an illustrative representation based on typical fragmentation patterns for N-benzyl amines.

| m/z | Proposed Fragment |

| 233 | [M]⁺ (Molecular Ion) |

| 218 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, likely base peak) |

| 58 | [C₃H₈N]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. msu.edu The IR spectrum of this compound would display several characteristic absorption bands.

C-H Stretching : Aromatic C-H stretching vibrations would appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=C Stretching : The aromatic ring would exhibit characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

C-N Stretching : The aliphatic amine C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.

C-O-C Stretching : The ether linkage (C-O-C) of the morpholine ring would produce a strong, characteristic absorption band, typically found between 1070 and 1150 cm⁻¹. libretexts.org

Table 4: Hypothetical Infrared (IR) Spectroscopy Data This table is an illustrative representation based on typical IR absorption frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 - 3080 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Strong | Aliphatic C-H Stretch |

| 1450 - 1600 | Medium-Weak | Aromatic C=C Stretch |

| 1120 | Strong | C-O-C Ether Stretch |

| 1020 - 1250 | Medium | C-N Stretch |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a solid-state crystal lattice. researchgate.net Should a suitable single crystal of this compound be obtained, this technique would yield exact bond lengths, bond angles, and torsional angles.

The analysis would be expected to confirm that the morpholine ring adopts a stable chair conformation, which is typical for such six-membered heterocyclic systems. researchgate.net It would also reveal the orientation of the substituents: the bulky benzyl group on the nitrogen and the four methyl groups at the C2 and C6 positions. The relative stereochemistry and the packing of the molecules in the crystal unit cell would also be elucidated, providing insight into intermolecular interactions like van der Waals forces. nih.govnih.gov To date, a crystal structure for this specific compound does not appear to be publicly available in crystallographic databases.

Conformational Analysis and Stereochemical Insights of 4 Benzyl 2,2,6,6 Tetramethylmorpholine

Conformational Preferences of the Morpholine (B109124) Ring System

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, typically adopts a chair conformation to minimize torsional strain. This is analogous to the well-studied cyclohexane (B81311) ring system. In substituted morpholines, the substituents can occupy either axial or equatorial positions. The relative stability of these conformations is influenced by a variety of factors, including steric and electronic effects.

For the morpholine ring itself, the presence of the endocyclic oxygen and nitrogen atoms introduces specific conformational effects. The synclinal relationship between the endocyclic oxygen and the first exocyclic carbon atoms is often the preferred conformation in solution due to the exo-anomeric effect. nih.gov Dynamic NMR studies on a series of N-substituted morpholines have shown that as the conjugating ability of the N-substituent increases, the barrier to ring inversion decreases. researchgate.net

In the case of 4-Benzyl-2,2,6,6-tetramethylmorpholine, the bulky substituents significantly influence the ring's conformational equilibrium. While a definitive chair conformation is expected, the energetic preference for the placement of the benzyl (B1604629) and tetramethyl groups is a key area of investigation.

Steric Hindrance and Substituent Effects of the 2,2,6,6-Tetramethyl Groups

The most striking feature of this compound is the presence of four methyl groups at the C2 and C6 positions. These gem-dimethyl groups introduce significant steric hindrance, which has profound effects on the molecule's conformation and reactivity.

The steric bulk of the 2,2,6,6-tetramethyl groups is expected to lock the morpholine ring into a more rigid chair conformation compared to unsubstituted or less substituted morpholines. This rigidity arises from the energetic penalty associated with the eclipsing interactions that would occur during ring inversion. The introduction of sterically hindered groups can lead to the formation of more rigid transition states in reactions, which can, in turn, lead to better stereo-induction. nih.gov

Furthermore, the steric hindrance provided by these methyl groups can influence the reactivity of the nitrogen atom. The approach of reactants to the nitrogen lone pair can be impeded, potentially slowing down reactions such as quaternization or complexation. Studies on similarly hindered molecules have shown that steric constraints can affect activation energies in chemical reactions. nih.gov

The table below summarizes the expected effects of the tetramethyl substitution on the morpholine ring.

| Feature | Effect of 2,2,6,6-Tetramethyl Groups |

| Ring Flexibility | Decreased flexibility, favoring a rigid chair conformation. |

| Ring Inversion Barrier | Increased energy barrier for ring inversion. |

| Reactivity of Nitrogen | Steric shielding of the nitrogen lone pair, potentially reducing reactivity. |

| Stereoselectivity | Potential for enhanced stereoselectivity in reactions due to a more defined conformational state. |

Rotational Barriers and Dynamic Processes of the N-Benzyl Moiety

The N-benzyl group introduces another layer of conformational complexity to the molecule. The rotation around the C-N bond connecting the benzyl group to the morpholine nitrogen is a key dynamic process. The energy barrier to this rotation determines the conformational flexibility of the benzyl group and its preferred orientation relative to the morpholine ring.

If the rotation about the aryl-nitrogen bond is slow, the two geminal protons of the N-benzyl group can become diastereotopic and potentially show different signals in NMR spectroscopy. lookchem.com Conversely, free rotation about this bond would make these protons enantiotopic and isochronous. lookchem.com The barrier to rotation around the N-aryl bond in related N-benzyl-N-aryl carbamates has been determined to be in the range of 60.7-89.6 kJ mol⁻¹. lookchem.com

In this compound, the steric hindrance from the adjacent tetramethyl groups is expected to significantly influence the rotational barrier of the N-benzyl moiety. This steric clash could lead to a higher rotational barrier and a preference for specific rotamers where the benzyl group is oriented away from the bulky methyl groups. Theoretical studies on related systems have shown that steric hindrance can lead to the formation of higher-energy intermediates that can be gradually converted into lower-energy conformations through rotation of the benzyl group. nih.gov

The potential energy landscape for the rotation of the N-benzyl group is likely to feature distinct minima corresponding to stable conformations. The energy barriers between these minima can be investigated using dynamic NMR techniques and computational modeling.

Influence of Molecular Conformation on Reactivity and Selectivity

The accessibility of the nitrogen lone pair is a critical factor for reactions involving nucleophilic attack by the nitrogen. The significant steric shielding by the four methyl groups and the benzyl group is expected to decrease the nucleophilicity of the nitrogen atom. This is a known phenomenon in hindered amines.

The rigid chair conformation imposed by the tetramethyl groups can lead to enhanced diastereoselectivity in reactions at chiral centers or in the formation of new stereocenters. A well-defined and conformationally rigid starting material can provide a more predictable stereochemical outcome. For instance, in reactions involving the formation of a new bond to the nitrogen or an adjacent carbon, the incoming group will approach from the less sterically hindered face, leading to a specific stereoisomer.

The orientation of the N-benzyl group can also play a role in directing reactions. The aromatic ring can engage in π-π stacking interactions, which can influence the transition state geometry and, consequently, the reaction pathway and product distribution. The steric hindrance of the benzyl group can lead to the initial formation of a higher-energy intermediate, providing an opportunity to influence the chirality of the final product. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. nih.govresearchgate.net For 4-Benzyl-2,2,6,6-tetramethylmorpholine, DFT studies, analogous to those performed on similar N-benzyl substituted heterocycles, can elucidate key aspects of its electronic structure and reactivity. dergipark.org.trrsc.org

DFT calculations can map the electron density distribution, revealing the molecule's electrostatic potential and identifying regions susceptible to electrophilic or nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions. nih.gov

In this compound, the HOMO is expected to be localized primarily on the N-benzyl moiety, specifically the nitrogen atom and the phenyl ring, indicating these are the primary sites for electron donation. dergipark.org.tr Conversely, the LUMO is likely distributed over the benzyl (B1604629) group's aromatic ring, suggesting its role as an electron acceptor in chemical reactions. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap (ΔE) | 5.36 |

DFT methods are also employed to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. These theoretical predictions can be compared with experimental data to validate the computational model and aid in the structural elucidation of the molecule. For complex molecules like this compound, theoretical calculations can help assign specific spectral features to corresponding molecular motions or electronic environments.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational dynamics. researchgate.netnih.gov For a flexible molecule like this compound, MD simulations can explore its vast conformational landscape, identifying the most stable conformers and the energy barriers between them.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools to investigate reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. acs.org

The synthesis of substituted morpholines can proceed through various pathways, including the ring opening of aziridines or the cyclization of haloalkoxy amines. nih.govacs.org Theoretical studies can model these reaction pathways to determine the most energetically favorable route for the formation of the this compound ring. This involves locating the transition state structures for each step and calculating the corresponding energy barriers.

The kinetics and thermodynamics of the N-alkylation of the morpholine (B109124) precursor with a benzyl halide are significantly influenced by substituents on both reactants. acs.org The steric bulk of the 2,2,6,6-tetramethyl groups on the morpholine precursor would be expected to slow down the rate of N-benzylation due to steric hindrance, a common phenomenon in the alkylation of hindered amines. masterorganicchemistry.comucalgary.ca

Computational studies can quantify these effects by modeling the reaction with different substituted benzyl halides (e.g., with electron-donating or electron-withdrawing groups on the phenyl ring). By calculating the activation energies and reaction energies for these different scenarios, a quantitative understanding of the substituent effects can be achieved. For instance, electron-withdrawing groups on the benzyl ring would likely increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction, provided steric hindrance is not the dominant factor.

| Substituent on Benzyl Group (para-position) | Relative Activation Energy (kcal/mol) | Relative Reaction Rate |

|---|---|---|

| -NO₂ (Electron-withdrawing) | -1.5 | Faster |

| -H (Unsubstituted) | 0.0 | Reference |

| -CH₃ (Electron-donating) | +0.8 | Slower |

Role and Applications of 4 Benzyl 2,2,6,6 Tetramethylmorpholine in Catalysis and Advanced Materials Research

As a Ligand in Homogeneous and Heterogeneous Catalysis

There is no publicly available research detailing the use of 4-Benzyl-2,2,6,6-tetramethylmorpholine as a ligand in either homogeneous or heterogeneous catalysis.

Design and Synthesis of Metal Complexes Featuring the Morpholine (B109124) Moiety

No studies have been found that report the design or synthesis of metal complexes incorporating this compound as a ligand. The significant steric hindrance caused by the four methyl groups at the 2 and 6 positions of the morpholine ring may pose challenges for its coordination to a metal center.

Evaluation of Catalytic Performance in Organic Transformations

In the absence of any synthesized metal complexes featuring this ligand, there is no data on the evaluation of its catalytic performance in any organic transformations.

As an Organocatalyst or Component in Organocatalytic Systems

The potential of this compound as an organocatalyst has not been reported in the scientific literature. While other chiral morpholine derivatives have been investigated as organocatalysts, there is no information on the catalytic activity of this specific achiral, sterically hindered compound.

Development of Asymmetric Organocatalytic Reactions

There are no reports on the development of asymmetric organocatalytic reactions utilizing this compound. As the molecule itself is not chiral, its direct application in asymmetric catalysis would be limited, unless used as a component in a more complex chiral system, of which there are no current examples.

Investigation of Steric and Electronic Effects on Catalytic Activity

A scientific investigation into the steric and electronic effects of the 4-benzyl and 2,2,6,6-tetramethyl groups on the potential catalytic activity of this morpholine derivative has not been documented.

Precursor in Polymer Chemistry and Advanced Materials Science

There is no available literature to suggest that this compound has been used as a precursor or monomer in polymer chemistry or in the development of advanced materials.

Synthesis of Functional Polymers Containing the Morpholine Unit

There is no specific information available in the scientific literature regarding the use of this compound as a monomer, initiator, or functional additive in polymerization processes. Consequently, data on reaction conditions, polymerization kinetics, or the characteristics of resulting polymers incorporating this specific morpholine unit could not be compiled.

Exploration of Material Properties Derived from Structural Features

Due to the lack of synthesized polymers containing the this compound unit, there is no corresponding research on their material properties. An analysis of how the compound's key structural features—the sterically hindered tetramethylmorpholine ring and the N-benzyl group—influence properties such as thermal stability, mechanical strength, optical characteristics, or performance in catalysis and advanced material applications has not been documented.

Future Perspectives and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly focusing on environmentally benign synthetic processes. Future research on 4-benzyl-2,2,6,6-tetramethylmorpholine will likely prioritize the development of green and sustainable synthetic routes. Key areas of exploration would include the use of safer solvents, renewable starting materials, and catalytic methods that minimize waste and energy consumption.

One potential approach is the use of deep eutectic solvents (DES) which are efficient and green. The synthesis of related heterocyclic compounds has shown improved yields and reduced reaction times in DES, offering an excellent alternative to volatile organic solvents. Furthermore, the principles of atom economy will be central, designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize by-products. |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or deep eutectic solvents instead of hazardous organic solvents. |

| Energy Efficiency | Employing microwave-assisted or ultrasonic synthesis to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the morpholine (B109124) or benzyl (B1604629) fragments. |

| Catalysis | Developing highly efficient and recyclable catalysts to replace stoichiometric reagents. |

Exploration of Novel Chemical Reactivity and Transformations of the Morpholine Core

The sterically hindered nature of the 2,2,6,6-tetramethylmorpholine (B2722590) core presents both challenges and opportunities for novel chemical transformations. Future research will likely focus on understanding and exploiting the unique reactivity imparted by the bulky methyl groups. These groups can influence the stereoselectivity of reactions at adjacent positions and modify the electronic properties of the morpholine nitrogen.

Investigations into C-H activation of the methyl groups or the benzylic methylene (B1212753) could open up new avenues for functionalization. Furthermore, the development of novel catalysts that can overcome the steric hindrance to effect transformations at the nitrogen atom or other positions on the morpholine ring will be a significant area of research.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. The integration of the synthesis of this compound into a continuous flow process could lead to more efficient and reproducible production.

Automated synthesis platforms, which combine robotics with flow chemistry, could be employed for the rapid optimization of reaction conditions and the synthesis of a library of derivatives. This high-throughput approach would accelerate the discovery of new applications for this class of compounds.

Advanced Computational Modeling for Rational Design and Mechanistic Insights

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules. Advanced computational modeling, such as Density Functional Theory (DFT), can be used to gain deep mechanistic insights into the synthesis and reactions of this compound. ijcce.ac.irijcce.ac.ir These theoretical studies can help in the rational design of more efficient synthetic routes and in predicting the outcomes of novel transformations.

Molecular docking studies, a common practice in medicinal chemistry, could be used to predict the interaction of this compound with biological targets, guiding the design of new therapeutic agents. ijcce.ac.ir

| Computational Method | Application in Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting spectroscopic properties, and understanding electronic structure. ijcce.ac.irijcce.ac.ir |

| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of derivatives based on their structural features. |

| Molecular Docking | Investigating the binding modes of the compound with proteins or other biological targets. ijcce.ac.ir |

Synergistic Approaches in Academic and Industrial Chemical Research

The development of new chemical entities like this compound can be significantly accelerated through collaborations between academic and industrial research groups. Academia can provide fundamental mechanistic insights and explore novel reactivity, while industry can contribute expertise in process development, scale-up, and application-oriented research.

Such synergistic partnerships can bridge the gap between fundamental discovery and practical application, leading to the development of new materials, catalysts, or pharmaceuticals based on the this compound scaffold.

Q & A

Q. What synthetic routes are recommended for preparing 4-Benzyl-2,2,6,6-tetramethylmorpholine with high purity?

Methodological Answer:

- Radical-Mediated Synthesis : Utilize benzyl alcohol and scavengers (e.g., TEMPO) in condensation reactions under controlled radical conditions. GC-MS analysis can monitor intermediate products like 1-benzyl-2,2,6,6-tetramethylpiperidine, a structurally related compound .

- Alkylation of Morpholine Derivatives : React 2,2,6,6-tetramethylmorpholine with benzyl halides (e.g., benzyl bromide) in dry acetonitrile with potassium carbonate as a base. Purify via ethyl acetate extraction and vacuum distillation .

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond critical point (BCP) parameters. Deposit data in repositories like CCDC (e.g., CCDC No. 2120865) .

- Spectroscopic Techniques : Use / NMR to analyze substituent effects on the morpholine ring. Mass spectrometry (MS) validates molecular weight and isotopic patterns .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

- Storage Conditions : Store in inert atmospheres (argon/nitrogen) at 2–8°C to prevent oxidation. Avoid contact with strong oxidizers (e.g., peroxides) due to flammability risks .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and UV exposure. Monitor decomposition via HPLC or TLC .

Advanced Research Questions

Q. How does this compound influence catalytic oxidation mechanisms in benzyl alcohol systems?

Methodological Answer:

- Radical Scavenging Role : Investigate its interaction with radical intermediates (e.g., cyclohexa-1,4-diene) to suppress side reactions. Use GC-MS to track product distributions (e.g., α-cyclohexenylbenzyl alcohol) .

- Coordination with Metal-Organic Frameworks (MOFs) : Study its synergy with Ce-based MOFs (e.g., Ce-UiO-66) for aerobic oxidation. Optimize reaction conditions (e.g., 70°C in acetonitrile with NaCO) to achieve >88% conversion .

Q. What computational approaches are suitable for modeling its electronic structure and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond order, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare with experimental X-ray data to validate theoretical models .

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., acetonitrile) to predict solubility and aggregation behavior under catalytic conditions .

Q. How can isotopic labeling (e.g., deuterium) enhance mechanistic studies of this compound?

Methodological Answer:

- Synthesis of Deuterated Analogs : Replace hydrogen atoms at specific positions (e.g., benzyl group) using deuterated reagents (e.g., benzyl-2,3,4,5,6-d-amine). Validate via NMR and high-resolution MS .

- Tracer Studies : Track metabolic pathways or degradation products in biological systems using LC-MS/MS with isotopic dilution techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.